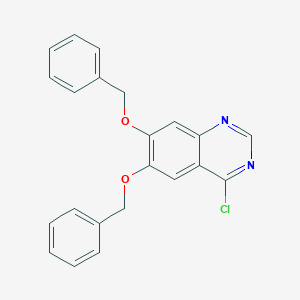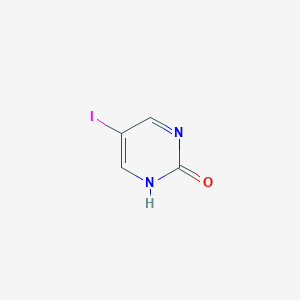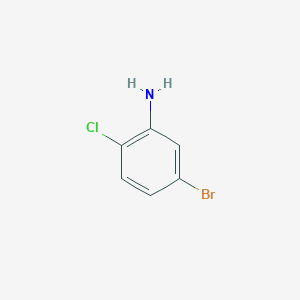
2-(3-Bromophenyl)quinoline-4-carboxylic acid
Overview
Description
2-(3-Bromophenyl)quinoline-4-carboxylic acid is a chemical compound with the CAS Number: 298230-83-8. Its molecular weight is 328.16 and its linear formula is C16H10BrNO2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H10BrNO2/c17-11-5-3-4-10 (8-11)15-9-13 (16 (19)20)12-6-1-2-7-14 (12)18-15/h1-9H, (H,19,20) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 328.16 and a linear formula of C16H10BrNO2 .Scientific Research Applications
Synthetic Methodologies :
- A study presented a microwave-assisted synthesis method for substituted anilides of quinoline-2-carboxylic acid, demonstrating an efficient and innovative approach involving direct reactions under microwave irradiation (Bobál et al., 2012).
- Research on quinoline-2-carboxylates, a subclass of quinoline derivatives, has led to the development of a new one-pot synthesis protocol under heterogeneous conditions, indicating the versatility of these compounds in synthesis (Gabrielli et al., 2016).
Photophysical Studies :
- A study explored the photophysical behaviors of quinoline derivatives containing azole moieties, indicating potential applications in fluorescence spectroscopy. The research emphasized the influence of solvent polarity on emission properties (Padalkar & Sekar, 2014).
- Another research investigated quinoline derivatives with implications for organic light-emitting diodes, showing blue to green fluorescence under UV irradiation, thus highlighting their potential in electronic applications (Li et al., 2011).
Biological Activities :
- Research has been conducted on novel quinoline derivatives for their anti-tubercular and anti-bacterial activities, showing significant promise in medical applications (Li et al., 2019).
- Another study synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, assessing their cytotoxic activities and potential as anticancer agents. This suggests their role in the development of new therapeutic compounds (Bhatt et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
Given its use in proteomics research , it may influence protein synthesis or degradation pathways.
Result of Action
Its use in proteomics research suggests that it may have effects at the protein level .
Properties
IUPAC Name |
2-(3-bromophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO2/c17-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)18-15/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIDGMKRLPPRNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350104 | |
| Record name | 2-(3-bromophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298230-83-8 | |
| Record name | 2-(3-bromophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B183895.png)





![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol](/img/structure/B183908.png)







